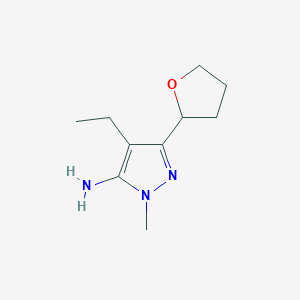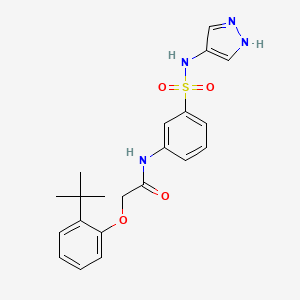
N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and the acetamide moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and acylating agents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
N-(3-(n-(1h-pyrazol-4-yl)sulfamoyl)phenyl)-2-(2-(tert-butyl)phenoxy)acetamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other sulfonamides.
特性
分子式 |
C21H24N4O4S |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
2-(2-tert-butylphenoxy)-N-[3-(1H-pyrazol-4-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-21(2,3)18-9-4-5-10-19(18)29-14-20(26)24-15-7-6-8-17(11-15)30(27,28)25-16-12-22-23-13-16/h4-13,25H,14H2,1-3H3,(H,22,23)(H,24,26) |
InChIキー |
WNHBHKIOMTUULT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



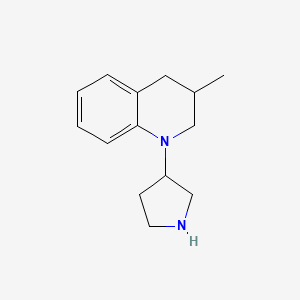
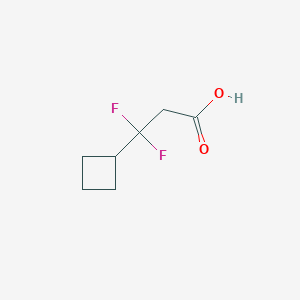
![4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13310503.png)

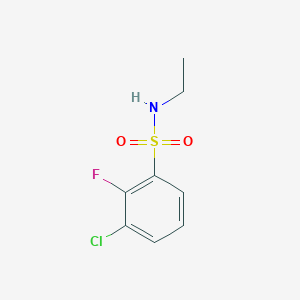
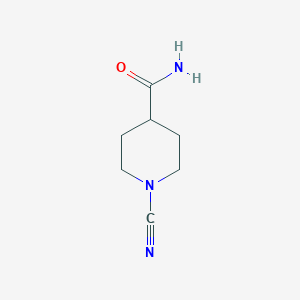
![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)

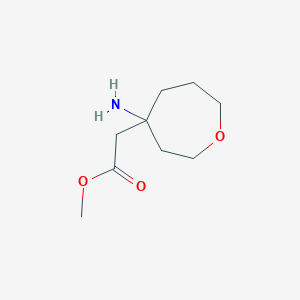
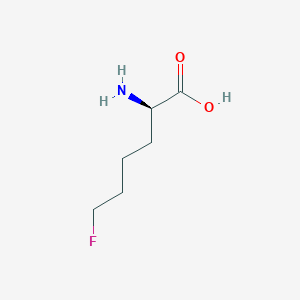
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)

